Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-
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Overview
Description
2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide typically involves multiple steps. One common route starts with the preparation of 4-Chloro-3-(5,7-dimethylbenzo[d]oxazol-2-yl)aniline . This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(5,7-dimethylbenzo[d]oxazol-2-yl)aniline: Shares a similar core structure but lacks the carbamothioyl and fluorobenzamide groups.
N-(4-Chloro-3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-(3-nitrophenyl)furan-2-carboxamide: Another related compound with different substituents.
Uniqueness
2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a benzamide moiety, a chloro group, and a thioxomethyl group attached to a benzoxazole derivative. The molecular formula is C23H17ClFN3O2S with a molecular weight of 453.92 g/mol .
Synthesis Methods
Various synthetic routes have been developed for this compound, which include:
- Oxidation and Substitution Reactions : Utilizing N-hydroxyphthalimide and cobalt acetylacetonate for oxidation followed by chlorination and methyl substitution .
- Grignard Reagent Reactions : Involving Grignard reagents for the introduction of methyl groups at specific positions on the aromatic ring .
Biological Activity
The biological activity of benzamide derivatives is influenced by their substituents, which modulate interactions with biological targets. The specific compound has shown diverse biological activities:
- Antifungal Activity : Studies indicate that certain benzamide derivatives exhibit significant antifungal properties. For example, compounds similar in structure have demonstrated effectiveness against various fungi, with some showing over 80% inhibition at specific concentrations .
- Insecticidal Activity : Research has also highlighted the potential of benzamide derivatives as insecticides. A series of synthesized compounds were tested for larvicidal activities against mosquito larvae, showing varying degrees of effectiveness .
Case Studies
- Fungicidal Activities : In a study evaluating the fungicidal properties of benzamide derivatives, several compounds displayed potent activity against pathogens like Fusarium graminearum and Phytophthora capsica. Notably, some derivatives achieved over 80% inhibition rates at concentrations around 100 mg/L .
- Toxicity Assessments : Toxicity studies using zebrafish embryos indicated that certain derivatives had low toxicity profiles (e.g., an LC50 value of 20.58 mg/L), suggesting their potential as safer alternatives in agricultural applications .
Comparative Analysis
The unique structural features of benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- can be compared with other known compounds:
Compound Name | Structure Similarities | Unique Features |
---|---|---|
Benzamide | Basic amide structure | Simplest form without additional substituents |
Metoclopramide | Contains a benzamide moiety | Exhibits prokinetic effects; used in gastrointestinal disorders |
Imatinib | Contains an amide linkage | Specificity for tyrosine kinases; used in cancer therapy |
Cinitapride | Benzamide derivative | Selective serotonin receptor activity; antiemetic properties |
This comparison underscores the potential for distinct biological activities arising from the unique combination of substituents present in this specific benzamide derivative.
Properties
CAS No. |
593238-86-9 |
---|---|
Molecular Formula |
C23H17ClFN3O2S |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
2-chloro-N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H17ClFN3O2S/c1-12-9-13(2)20-19(10-12)27-22(30-20)14-3-6-16(7-4-14)26-23(31)28-21(29)17-8-5-15(25)11-18(17)24/h3-11H,1-2H3,(H2,26,28,29,31) |
InChI Key |
FKYGXZMIUNSYGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl)C |
Origin of Product |
United States |
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